2-(Benzyloxy)-5-chlorobenzoyl chloride

Vue d'ensemble

Description

2-(Benzyloxy)-5-chlorobenzoyl chloride is a chemical compound that is commonly used as a reagent for asymmetric synthesis of β-lactams .

Molecular Structure Analysis

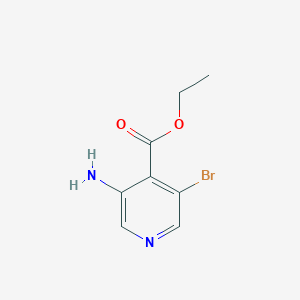

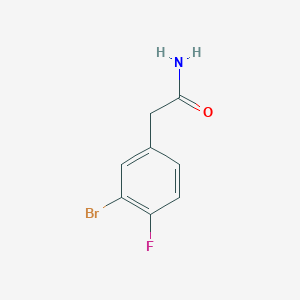

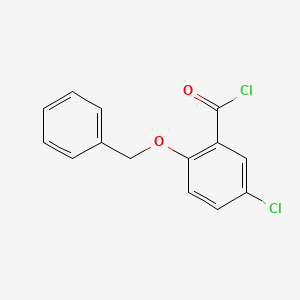

The molecular formula of 2-(Benzyloxy)-5-chlorobenzoyl chloride is C9H9ClO2. It has a molecular weight of 184.62 . The structure includes a benzene ring attached to an oxygen atom, which is further connected to an acetyl chloride group .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Physical And Chemical Properties Analysis

2-(Benzyloxy)-5-chlorobenzoyl chloride is a liquid with a density of 1.2±0.1 g/cm3. It has a boiling point of 282.3±0.0 °C at 760 mmHg . The compound has a flash point of 96.4±20.8 °C .Applications De Recherche Scientifique

Construction of Substituted 2-Azetidinones

“2-(Benzyloxy)-5-chlorobenzoyl chloride” is used as a reagent to construct substituted 2-azetidinones . Azetidinones are four-membered cyclic amides, also known as β-lactams. They are a significant class of compounds due to their wide range of biological activities, including antibacterial and antiviral properties.

Elaboration into Annulated β-lactams

After the construction of substituted 2-azetidinones, these compounds can be further elaborated into annulated β-lactams . β-lactams are a class of antibiotics that include penicillins and cephalosporins. They are known for their ability to inhibit bacterial cell wall synthesis.

Asymmetric Synthesis of β-lactams

This compound is a commonly employed reagent for the asymmetric synthesis of β-lactams . Asymmetric synthesis is a critical process in the pharmaceutical industry as it allows for the production of enantiomerically pure compounds, which often have different biological activities.

Preparation of Key Intermediates

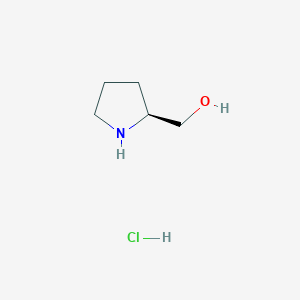

“2-(Benzyloxy)-5-chlorobenzoyl chloride” is also used in the preparation of (S)-3-(methylamino)-3-(®-pyrrolidin-3-yl)propanenitrile . This compound is a key intermediate in the preparation of fluoroquinolone antibiotics for respiratory tract infections.

Synthesis of Non-racemic Helicene

It is used in the synthesis of non-racemic helicene . Helicenes are a class of compounds known for their helically twisted structures. They have unique optical and electronic properties, making them useful in the field of materials science and organic electronics.

Synthesis of β-lactams

Lastly, “2-(Benzyloxy)-5-chlorobenzoyl chloride” is used in the synthesis of β-lactams . As mentioned earlier, β-lactams are a class of antibiotics that include penicillins and cephalosporins. They are known for their ability to inhibit bacterial cell wall synthesis.

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that benzylic compounds often interact with various organic molecules, participating in reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Mode of Action

The mode of action of 2-(Benzyloxy)-5-chlorobenzoyl chloride involves its interaction with its targets, leading to changes in the molecular structure of the targets. For instance, benzylic halides typically react via SN1 or SN2 pathways, depending on the degree of substitution at the benzylic position .

Biochemical Pathways

Benzylic compounds are known to participate in various organic reactions, affecting pathways involving free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Benzyloxy)-5-chlorobenzoyl chloride. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability .

Propriétés

IUPAC Name |

5-chloro-2-phenylmethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGXDAJFTMOAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-5-chlorobenzoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393786.png)

![5-Fluorobenzo[b]thien-2-ylboronic acid](/img/structure/B1393792.png)

![4-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393796.png)